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molecular formula C11H11BrO2 B8292932 1-(2-Bromophenyl)-1,4-pentanedione

1-(2-Bromophenyl)-1,4-pentanedione

Cat. No. B8292932
M. Wt: 255.11 g/mol
InChI Key: AFXCEAJNYLFKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05538987

Procedure details

A mixture of 90 g of bromobenzaldehyde, 41 g of methyl vinyl ketone, 24.2 g of 3-benzyl-4-methyl-5-hydroxyethylthiazolium chloride is added with 45 ml of triethylamine. A marked exothermicity is observed, at the end of which the reaction mixture is heated to 70° C. under stirring for 4 h. The resulting mixture is cooled and partitioned between 800 ml of ether and 400 ml of H2O. The aqueous phase is reextracted and the combined organic phases are washed with 10% HCl and with brine, then dried over Na2SO4 and the solvent is evaporated off. 110 g of an orange oil are obtained (93% yield). 1H NMR (CDCl3), δ: 2.22 (s, 3 H), 2.89 (t, 2 H), 3.15 (t, 2 H), 7.18-7.65 (m, 4 H).
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
catalyst
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[CH:10]([C:12]([CH3:14])=[O:13])=[CH2:11]>[Cl-].C([N+]1C(C)=C(CCO)SC=1)C1C=CC=CC=1.C(N(CC)CC)C>[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4](=[O:5])[CH2:11][CH2:10][C:12](=[O:13])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
BrC1=C(C=O)C=CC=C1
Name
Quantity
41 g
Type
reactant
Smiles
C(=C)C(=O)C
Name
Quantity
24.2 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+]1=CSC(=C1C)CCO
Step Two
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
under stirring for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is cooled
CUSTOM
Type
CUSTOM
Details
partitioned between 800 ml of ether and 400 ml of H2O
WASH
Type
WASH
Details
the combined organic phases are washed with 10% HCl and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C(CCC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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